1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a compound that showcases a multifaceted chemical structure, embedding a piperazine core linked to a methoxyphenyl-tetrazolyl moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves a multi-step process:
Formation of the Tetrazole Ring: The initial step involves the preparation of the tetrazole ring via [3+2] cycloaddition reaction of an azide with an appropriate nitrile precursor.
Attachment of the Piperazine: The tetrazole intermediate is then reacted with piperazine in the presence of coupling reagents to form the piperazine-tetrazole derivative.
Thiophene Incorporation: The final step incorporates the thiophene ring through a Friedel-Crafts acylation reaction with 2-thiophenecarboxylic acid or its derivatives.
Industrial Production Methods: In an industrial setting, large-scale production of this compound would involve optimizing each synthetic step for yield and purity, often employing continuous flow chemistry to streamline the synthesis and reduce the overall reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, often leading to the formation of oxidized derivatives with altered biological activity.
Reduction: Reduction reactions, typically involving hydrogenation catalysts like palladium on carbon (Pd/C), can be employed to modify the functional groups, potentially creating more active or stable compounds.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, Potassium permanganate
Reducing agents: Palladium on carbon (Pd/C), Lithium aluminium hydride
Substitution reagents: Sodium hydride, Alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but often include oxidized, reduced, or substituted analogs that retain the core structure of the original compound.
Scientific Research Applications
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone has several potential research applications:
Chemistry: The compound's structural complexity makes it a valuable candidate for studying molecular interactions and reaction mechanisms.
Biology: Due to its bioactive potential, it is often explored in biochemical assays to understand its impact on cellular processes.
Medicine: The compound's unique configuration suggests potential therapeutic properties, including anti-inflammatory, anti-tumor, or anti-microbial activities.
Industry: In materials science, the compound may be used in the development of advanced polymers or as a precursor for novel functional materials.
Mechanism of Action
The mechanism by which 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing downstream signaling pathways.
Pathways Involved: The specific pathways affected depend on the cellular context and the biological system being studied, potentially involving oxidative stress responses, inflammation pathways, or cell proliferation signals.
Comparison with Similar Compounds
Comparison with Other Compounds:
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can be compared to similar compounds such as:
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
1-(4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Uniqueness: The presence of the methoxyphenyl group distinguishes this compound from its analogs, potentially leading to distinct biological activity and chemical reactivity profiles.
By weaving together its preparation, reactions, and applications, we've unraveled the fascinating world of this compound.
Properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-27-16-6-4-15(5-7-16)25-18(20-21-22-25)14-23-8-10-24(11-9-23)19(26)13-17-3-2-12-28-17/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYQEENGOMYTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.